molecular formula C10H9BrN2O B1380799 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1416714-45-8

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1380799
CAS No.: 1416714-45-8
M. Wt: 253.09 g/mol
InChI Key: JSIPXNDKYJWMJL-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is similar to that of benzimidazole, with the addition of a bromine atom and a cyclopropyl group . They are part of a broader class of azoles and have a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . The exact method of synthesis for “6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring. The presence of the bromine atom and the cyclopropyl group in “this compound” would add to the complexity of the molecular structure .

Scientific Research Applications

Antimycobacterial Applications

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one derivatives have shown notable efficacy in antimycobacterial applications. A particular focus has been on their tuberculostatic activity. For instance, certain 1H-benzo[d]imidazole derivatives, specifically those substituted at the C-2 position with cyclohexylethyl, have exhibited remarkable activity against Mycobacterium tuberculosis and Mycobacterium bovis. These compounds, due to the presence of halogen atoms or methyl groups in the benzimidazole system, have demonstrated not only high antimycobacterial activity but also selectivity, distinguishing them from non-malignant eukaryotic cells (Gobis et al., 2015).

Spectroscopic Characterization and Computational Analysis

The compound has been extensively characterized using spectroscopic techniques and computational analysis. In particular, derivatives of 1H-benzo[d]imidazole have been synthesized and analyzed through IR, NMR, and UV-vis spectroscopy. Quantum chemical calculations, especially using density functional theory (DFT), have been pivotal in understanding the molecular and spectroscopic properties of these compounds. Such studies underscore the importance of theoretical results in supporting and complementing experimental data (Özdemir et al., 2016).

Synthesis and Characterization for Biological Evaluation

The compound has been synthesized and characterized for biological evaluation, particularly in the context of anti-inflammatory and antioxidant properties. For instance, novel series of 1H-benzo[d]imidazole analogs have been synthesized and assessed for their in vitro and in vivo anti-inflammatory activity. These compounds have also shown promising DPPH scavenging activity, an indication of their antioxidant potential. Docking studies align with the biological data, suggesting the potential of these derivatives as anti-inflammatory agents (Shankar et al., 2017).

Antimicrobial Activity

Compounds based on 1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial properties. Novel series of these compounds have shown significant antibacterial and antifungal activity against various clinical isolates of bacteria and fungi. The synthesized compounds have been compared with standard drugs, highlighting their potential in antimicrobial therapy (Reddy & Reddy, 2010).

Mechanism of Action

While the specific mechanism of action for “6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one” is not available, benzimidazole derivatives are known to interact with various biological targets. For instance, some benzimidazole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one”, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPXNDKYJWMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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